2-Morpholinopyrimidin-5-ylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

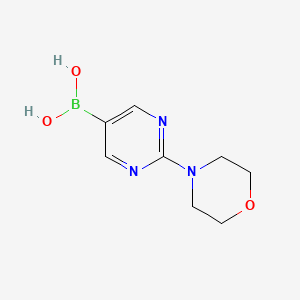

Structure

2D Structure

Properties

IUPAC Name |

(2-morpholin-4-ylpyrimidin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BN3O3/c13-9(14)7-5-10-8(11-6-7)12-1-3-15-4-2-12/h5-6,13-14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYQOIHLZBDFBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676914 | |

| Record name | [2-(Morpholin-4-yl)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870521-33-8 | |

| Record name | [2-(Morpholin-4-yl)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Morpholinopyrimidine-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Morpholinopyrimidin-5-ylboronic Acid: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-morpholinopyrimidin-5-ylboronic acid, a heterocyclic boronic acid of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, and synthesis. The guide will further explore its reactivity, with a particular focus on its application as a key building block in the Suzuki-Miyaura cross-coupling reaction for the synthesis of complex molecules, most notably kinase inhibitors. Detailed experimental protocols, safety and handling information, and a discussion of its role in the development of targeted therapies are presented to offer a complete resource for researchers in the field.

Introduction: The Emergence of a Privileged Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, present in a multitude of biologically active compounds. When functionalized with a morpholine group, the resulting morpholinopyrimidine scaffold offers a unique combination of properties, including improved aqueous solubility and metabolic stability, making it a highly sought-after motif in drug design.[1][2] The introduction of a boronic acid moiety at the 5-position of this scaffold yields this compound, a versatile and powerful building block for the construction of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.[3] Its stability, enhanced by the electron-donating morpholine group, and its reactivity in Suzuki-Miyaura couplings have positioned it as a critical intermediate in the synthesis of numerous kinase inhibitors and other therapeutic agents.

Chemical Structure and Properties

Molecular Structure

The chemical structure of this compound consists of a central pyrimidine ring substituted with a morpholine group at the 2-position and a boronic acid group [-B(OH)2] at the 5-position.

-

IUPAC Name: [2-(Morpholin-4-yl)pyrimidin-5-yl]boronic acid[3]

-

CAS Number: 870521-33-8[3]

-

Molecular Formula: C₈H₁₂BN₃O₃

-

Molecular Weight: 209.01 g/mol

Below is a 2D representation of the chemical structure:

Caption: 2D Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its behavior in both reaction and biological systems.

| Property | Value | Reference(s) |

| Physical Form | Solid | |

| pKa (Predicted) | 3.02 ± 0.19 | [3] |

| Topological Polar Surface Area | 78.7 Ų | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 6 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Storage Temperature | 2-8°C, Inert atmosphere | [4] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process: the formation of its pinacol ester derivative via a Miyaura borylation, followed by hydrolysis to the free boronic acid. This approach is often preferred due to the enhanced stability and ease of purification of the boronate ester intermediate.

Synthesis of 2-(4-Morpholino)pyrimidine-5-boronic acid, pinacol ester

The Miyaura borylation reaction is a palladium-catalyzed cross-coupling of a halide with a diboron reagent to form a boronate ester. In this case, the starting material is 5-bromo-2-morpholinopyrimidine.

Caption: Workflow for the Synthesis of the Pinacol Ester Intermediate.

Experimental Protocol: Miyaura Borylation

-

Reaction Setup: In a dry, argon-purged flask, combine 5-bromo-2-morpholinopyrimidine (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.02-0.05 eq), and a base like potassium acetate (KOAc, 2.0-3.0 eq).

-

Solvent Addition: Add a dry, degassed solvent such as 1,4-dioxane.

-

Reaction Conditions: Heat the mixture at 80-100 °C under an inert atmosphere for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel.

Hydrolysis to this compound

The pinacol ester is then hydrolyzed to the free boronic acid, typically under acidic conditions.

Experimental Protocol: Hydrolysis of Pinacol Ester

-

Reaction Setup: Dissolve the purified 2-(4-morpholino)pyrimidine-5-boronic acid, pinacol ester in a suitable solvent mixture, such as THF/water or acetone/water.

-

Hydrolysis: Add an aqueous acid, for example, 2M HCl, and stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up and Isolation: Once the hydrolysis is complete, the reaction mixture is typically neutralized or made slightly basic. The product can often be isolated by filtration if it precipitates, or by extraction into an organic solvent followed by evaporation.

-

Purification: The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by trituration.

Reactivity and Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction allows for the coupling of the morpholinopyrimidine moiety with a wide range of aryl and heteroaryl halides or triflates.

Caption: General Scheme of a Suzuki-Miyaura Cross-Coupling Reaction.

Application in the Synthesis of PI3K/mTOR Inhibitors

The Phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a prime target for drug development. Many potent and selective PI3K inhibitors feature the morpholinopyrimidine scaffold. This compound is a key intermediate in the synthesis of these inhibitors. For instance, it is a building block for compounds structurally related to the clinical candidate bimiralisib (PQR309) , a pan-PI3K and mTOR inhibitor.

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a microwave vial or a standard reaction flask, combine this compound (1.0-1.5 eq), the desired aryl or heteroaryl halide (1.0 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, for example, 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C, either conventionally or using microwave irradiation, for 30 minutes to a few hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.

Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, typically as singlets or doublets in the aromatic region. The morpholine protons will appear as two distinct multiplets (or triplets) in the aliphatic region. The protons of the boronic acid hydroxyl groups are often broad and may be exchanged with deuterium in D₂O.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the pyrimidine and morpholine rings. The carbon attached to the boron atom will have a characteristic chemical shift.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique used for this purpose, and the spectrum will show the molecular ion peak [M+H]⁺ or other relevant adducts.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or TFA) is typically employed.

Safety, Handling, and Storage

Hazard Identification

This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1] It may also cause skin and eye irritation.

-

GHS Pictogram: GHS07 (Exclamation mark)[1]

-

Signal Word: Warning[1]

-

Hazard Statement: H302 - Harmful if swallowed[1]

Handling and Personal Protective Equipment (PPE)

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid breathing dust.

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly sealed container in a cool, dry place.

-

Recommended storage temperature is 2-8°C.[4]

-

Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Conclusion

This compound has established itself as a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique structural features and favorable reactivity profile in Suzuki-Miyaura cross-coupling reactions provide a reliable and efficient means for the synthesis of complex, biologically active molecules, particularly kinase inhibitors. This guide has provided a detailed overview of its properties, synthesis, and applications, offering researchers a solid foundation for its effective use in their synthetic endeavors.

References

2-Morpholinopyrimidin-5-ylboronic acid molecular weight and formula

Introduction

2-Morpholinopyrimidin-5-ylboronic acid is a specialized heterocyclic compound that has garnered significant interest within the drug discovery and medicinal chemistry sectors. Its unique structure, combining a pyrimidine core, a morpholine substituent, and a reactive boronic acid moiety, makes it a highly valuable building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, and critical applications, with a focus on its role in the development of targeted therapeutics, particularly kinase inhibitors.

Part 1: Core Molecular Attributes

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental physicochemical properties. This compound is a solid at room temperature and is identified by the CAS Number 870521-33-8. Its structural and molecular details are summarized below.

Molecular Structure and Identity

The structure features a central pyrimidine ring, which is a π-deficient heterocycle. At the 2-position, it is substituted with a morpholine ring, and at the 5-position, with a boronic acid group [-B(OH)₂].

An In-depth Technical Guide to [2-(4-Morpholinyl)-5-pyrimidinyl]boronic acid: A Key Building Block in Modern Medicinal Chemistry

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the pyrimidine nucleus stands as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds. Its ability to engage in hydrogen bonding and other non-covalent interactions has made it a cornerstone in the design of targeted therapies. Within this important class of heterocycles, [2-(4-Morpholinyl)-5-pyrimidinyl]boronic acid and its derivatives have garnered significant attention, particularly as pivotal intermediates in the synthesis of kinase inhibitors. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, focusing on the synthesis, properties, and applications of this versatile reagent, with a particular emphasis on its role in the construction of phosphoinositide 3-kinase (PI3K) inhibitors.

Core Molecular Attributes and Physicochemical Profile

While [2-(4-Morpholinyl)-5-pyrimidinyl]boronic acid itself is not widely commercially available, its pinacol ester, 2-(4-Morpholino)pyrimidine-5-boronic acid pinacol ester , serves as a stable and readily accessible precursor.[1][2][3] The majority of synthetic applications utilize this ester form directly in cross-coupling reactions.

Structural and Physicochemical Data

For clarity, the data for the commercially available pinacol ester is presented below. The properties of the free boronic acid can be inferred but should be determined empirically.

| Property | Value | Reference |

| Compound Name | 2-(4-Morpholino)pyrimidine-5-boronic acid pinacol ester | [1][2][3] |

| CAS Number | 957198-30-0 | [1][2] |

| Molecular Formula | C₁₄H₂₂BN₃O₃ | [2] |

| Molecular Weight | 291.15 g/mol | [2] |

| Appearance | Solid | [2] |

| Safety | Warning, Acute Toxicity 4 (Oral) (H302) | [2] |

Note: Due to the lack of specific experimental data for [2-(4-Morpholinyl)-5-pyrimidinyl]boronic acid, properties such as pKa, aqueous solubility, and precise stability profiles are not extensively documented in public literature. However, general trends for arylboronic acids suggest a pKa in the range of 8-10, with solubility being influenced by the pH of the medium. The morpholine substituent is expected to increase aqueous solubility compared to a simple phenylboronic acid.

Synthesis and Handling

The primary route to utilizing [2-(4-Morpholinyl)-5-pyrimidinyl]boronic acid is through its pinacol ester. The synthesis of this ester typically involves a palladium-catalyzed cross-coupling reaction between a diboron reagent and a suitable pyrimidine precursor.

Illustrative Synthesis of the Pinacol Ester

A common strategy for the synthesis of heteroaryl boronic esters is the Miyaura borylation. This involves the reaction of a heteroaryl halide with a diboron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base.

Caption: Illustrative workflow for Miyaura borylation.

Protocol 1: Synthesis of 2-(4-Morpholino)pyrimidine-5-boronic acid pinacol ester

This is a representative protocol based on analogous reactions.

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-morpholinopyrimidine (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (3.0 eq.).

-

Catalyst Addition: Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.).

-

Solvent Addition: Add anhydrous 1,4-dioxane.

-

Reaction: Heat the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent such as ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Deprotection to the Free Boronic Acid

The conversion of the pinacol ester to the free boronic acid is a critical step if the latter is required. This is typically achieved by hydrolysis under acidic conditions.

Caption: Hydrolysis of the pinacol ester to the free boronic acid.

Protocol 2: Hydrolysis of the Pinacol Ester

This is a general, representative protocol and may require optimization.

-

Dissolution: Dissolve the 2-(4-morpholino)pyrimidine-5-boronic acid pinacol ester (1.0 eq.) in a mixture of acetone and water.

-

Acidification: Add aqueous hydrochloric acid (e.g., 2 M HCl) and stir the mixture at room temperature.

-

Monitoring: Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.

-

Isolation: The product may precipitate from the solution. If not, carefully neutralize the mixture and extract with a suitable organic solvent. The free boronic acid may be isolated by crystallization or chromatography. Note: Boronic acids can be challenging to purify by chromatography due to their polarity and potential for dehydration on silica gel.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of [2-(4-Morpholinyl)-5-pyrimidinyl]boronic acid and its pinacol ester lies in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the pyrimidine ring and an aryl or heteroaryl halide, providing a modular and efficient route to complex molecules. This reaction is particularly prevalent in the synthesis of kinase inhibitors, where the morpholinyl-pyrimidine moiety often serves as a key pharmacophore that interacts with the hinge region of the kinase active site.

The Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 3: Suzuki-Miyaura Coupling for PI3K Inhibitor Scaffolds

This is a representative protocol for the coupling of the pinacol ester with a heteroaryl bromide.

-

Reaction Setup: In a microwave vial or Schlenk tube, combine the 2-(4-morpholino)pyrimidine-5-boronic acid pinacol ester (1.2 eq.), the desired aryl or heteroaryl bromide (1.0 eq.), and a base such as sodium carbonate (2.0 eq.) or potassium phosphate (2.0 eq.).

-

Catalyst Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.) or a more advanced catalyst system like a palladium(II) precatalyst with a phosphine ligand.

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture, often using microwave irradiation (e.g., 100-140 °C for 15-60 minutes) or conventional heating, until the starting materials are consumed (monitored by LC-MS).

-

Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by flash column chromatography or preparative HPLC to yield the desired biaryl product.

Role in PI3K Inhibitor Synthesis

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. Many potent and selective PI3K inhibitors feature a core structure derived from the coupling of a morpholinyl-pyrimidine moiety with another heterocyclic system. The morpholine group often enhances solubility and metabolic stability, while the pyrimidine core acts as a scaffold for engaging with the kinase hinge region. The boronic acid at the 5-position provides the chemical handle to strategically introduce the second key fragment of the inhibitor through the robust and versatile Suzuki-Miyaura reaction. The development of numerous clinical candidates targeting the PI3K/mTOR pathway has been facilitated by the use of building blocks like [2-(4-Morpholinyl)-5-pyrimidinyl]boronic acid pinacol ester.

Conclusion and Future Outlook

[2-(4-Morpholinyl)-5-pyrimidinyl]boronic acid, primarily in its stable pinacol ester form, represents a high-value building block for medicinal chemistry. Its utility is firmly established in the synthesis of complex heterocyclic systems, most notably in the development of PI3K inhibitors for oncology. The predictability and efficiency of the Suzuki-Miyaura coupling make this reagent an indispensable tool for drug discovery programs. As the demand for novel kinase inhibitors continues to grow, the importance of well-characterized and readily accessible building blocks like this morpholinyl-pyrimidine boronic acid derivative will undoubtedly increase, paving the way for the next generation of targeted therapies.

References

The Strategic Application of 2-Morpholinopyrimidin-5-ylboronic Acid in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the demand for molecular scaffolds that offer both synthetic versatility and inherent biological relevance is paramount. 2-Morpholinopyrimidin-5-ylboronic acid has emerged as a building block of significant interest, uniquely combining the privileged morpholinopyrimidine core with the reactive potential of a boronic acid. This technical guide provides an in-depth analysis of the strategic applications of this compound in medicinal chemistry. We will explore its pivotal role in the synthesis of targeted therapies, with a particular focus on kinase and ATPase inhibitors, and detail the causality behind its synthetic utility. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile reagent in their discovery programs.

Introduction: The Architectural Logic of this compound

The value of this compound (CAS 870521-33-8) in medicinal chemistry is not coincidental; it is a product of rational molecular design, integrating two key pharmacophoric elements.[1]

-

The Morpholinopyrimidine Scaffold: The morpholine ring is a well-established "privileged structure" in drug design. Its incorporation often enhances aqueous solubility, metabolic stability, and can improve the pharmacokinetic profile of a drug candidate.[2] When fused to a pyrimidine ring, it forms a scaffold frequently found in a variety of potent and selective inhibitors of crucial cellular signaling proteins.[3][4][5]

-

The Boronic Acid Handle: The boronic acid functional group is a versatile synthetic handle, most notably for its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient construction of carbon-carbon bonds to create complex biaryl structures.[6] Beyond its synthetic utility, the boronic acid moiety can also act as a warhead, forming reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes.[1]

This dual functionality makes this compound a powerful tool for generating libraries of complex molecules with a high potential for biological activity.

Core Application I: A Cornerstone in the Synthesis of Novel Enzyme Inhibitors

The primary application of this compound is as a key intermediate in the synthesis of enzyme inhibitors. The morpholinopyrimidine core provides a rigid and well-defined scaffold to which various substituents can be appended via the boronic acid group, allowing for the systematic exploration of structure-activity relationships (SAR).

Case Study: VCP/p97 Inhibitors for Oncology

A compelling example of the potential of pyrimidine boronic acids is in the development of inhibitors for Valosin-Containing Protein (VCP), also known as p97. VCP is an ATPase that plays a critical role in protein homeostasis, and its inhibition is a promising strategy for cancer therapy.[7][8] A recent study detailed the discovery of a series of potent VCP/p97 inhibitors based on a pyrimidine core.[7]

One of the lead compounds from this study, compound 17 , demonstrated potent enzymatic inhibition and significant anti-proliferative effects in cancer cell lines.[7][8] While the exact starting material for compound 17 was a protected pyrimidine boronic acid, the underlying synthetic strategy highlights the utility of the pyrimidine boronic acid scaffold.

Table 1: Biological Activity of VCP/p97 Inhibitor Compound 17 [7][8]

| Parameter | Value | Target/Cell Line |

| Enzymatic IC₅₀ | 54.7 nM | VCP/p97 |

| Anti-proliferative IC₅₀ | 2.80 µM | A549 (Non-small cell lung cancer) |

| Anti-proliferative IC₅₀ | 0.86 µM | RPMI8226 (Multiple myeloma) |

The development of such potent inhibitors underscores the value of the pyrimidine boronic acid scaffold in generating novel drug candidates against challenging targets like VCP/p97. The morpholino group, as present in this compound, is a common substituent in this class of molecules, often contributing to improved potency and drug-like properties.

Potential in Kinase Inhibitor Synthesis

The morpholinopyrimidine scaffold is a hallmark of numerous kinase inhibitors, particularly those targeting the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[3][5][9][10][11] The strategic placement of the morpholino group can lead to critical hydrogen bond interactions within the kinase active site, enhancing binding affinity and selectivity.

This compound is an ideal starting point for the synthesis of novel PI3K/mTOR inhibitors. The Suzuki-Miyaura coupling can be employed to introduce a variety of aryl or heteroaryl groups at the 5-position of the pyrimidine ring, a key region for modulating kinase selectivity and potency.

References

- 1. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and In Vitro Evaluation of 2-[3-(2-Aminoethyl)-1H-indol-1-yl]-N-benzylquinazolin-4-amine as a Novel p97/VCP Inhibitor Lead Capable of Inducing Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 11. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: 2-Morpholinopyrimidin-5-ylboronic acid as a Kinase Inhibitor Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved kinase inhibitors. Its ability to form critical hydrogen bonds within the ATP-binding site of kinases makes it an ideal anchor for inhibitor design. When functionalized at the 5-position with a boronic acid, the 2-morpholinopyrimidine scaffold is transformed into a sophisticated tool for kinase inhibition, leveraging both non-covalent interactions and reversible covalent bonding. This guide provides a deep dive into the 2-morpholinopyrimidin-5-ylboronic acid scaffold, elucidating its mechanism of action, detailing its application against key oncogenic kinases like PI3K and mTOR, and providing robust, field-tested protocols for its evaluation. Authored from the perspective of a Senior Application Scientist, this document blends theoretical principles with practical, actionable insights for drug discovery professionals.

The Strategic Advantage of the 2-Morpholinopyrimidine Scaffold

Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment.[2] A recurring theme in successful kinase inhibitors is the presence of a "privileged" heterocyclic scaffold that effectively mimics the adenine base of ATP, anchoring the molecule in the hinge region of the kinase active site.

The 2-morpholinopyrimidine core is one such scaffold. The pyrimidine ring's nitrogen atoms act as hydrogen bond acceptors, interacting with the backbone amide protons of the kinase hinge region. The morpholine group, commonly found in PI3K and mTOR inhibitors, often enhances solubility and metabolic stability while occupying a specific pocket in the active site.[3][4]

The true innovation of the topic scaffold, this compound (CAS 870521-33-8), lies in the incorporation of a boronic acid functional group.[5][6] This seemingly simple addition introduces a powerful mechanism for enhancing potency and modulating selectivity: reversible covalent inhibition.

Mechanism of Action: The Boronic Acid as a Reversible Covalent Warhead

Boronic acids are unique electrophilic warheads in drug design.[7] The boron atom is electron-deficient, making it susceptible to nucleophilic attack.[8] Within the kinase active site, this allows the boronic acid to form a reversible covalent bond with nucleophilic amino acid residues, most notably serine and threonine, and in some contexts, lysine or even a catalytic water molecule coordinated by metal ions.[9][10]

This interaction proceeds through the formation of a tetrahedral boronate adduct.[9][11] This covalent interaction significantly increases the inhibitor's residence time on the target, which can translate to prolonged biological activity even after the systemic concentration of the drug has decreased.[12] The reversibility of this bond is a key advantage, potentially mitigating the risk of permanent off-target modifications and associated toxicities that can be a concern with irreversible covalent inhibitors.[12]

The overall binding event is a two-step process:

-

Non-covalent Recognition: The inhibitor is initially guided and positioned within the ATP-binding pocket by non-covalent interactions (hydrogen bonds from the pyrimidine, hydrophobic interactions, etc.).

-

Reversible Covalent Bond Formation: The proximate boronic acid then forms a covalent bond with a nearby nucleophile, locking the inhibitor in place.

Application Profile: A Promising Scaffold for PI3K/mTOR Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for therapeutic intervention.[13] The morpholinopyrimidine scaffold is a well-established core for PI3K and mTOR inhibitors, with several compounds based on related structures entering clinical trials.[4][14][15]

The addition of a boronic acid warhead to this established pharmacophore presents a rational strategy for developing next-generation PI3K/mTOR inhibitors with potentially enhanced potency and unique selectivity profiles. Derivatives of the 2-morpholinopyrimidine scaffold have shown potent activity against PI3Kα and mTOR.[13][16]

Structure-Activity Relationship (SAR) Insights

While direct SAR data for the this compound parent molecule is limited in public literature, we can infer key relationships from analogous series of pyrimidine-based PI3K/mTOR inhibitors. The general strategy involves maintaining the core for hinge binding while exploring substitutions at other positions to enhance potency and selectivity.

| Compound Series | R1 (Position X) | R2 (Position Y) | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Reference Compound |

| Series A | H | Phenyl | 44.6 | >1000 | BKM-120[15] |

| Series B | 2-aminopyrimidin-5-yl | H | 4.2 | 25.7 | Compound 17f[16] |

| Series C | Thiophenyl-triazine | Aromatic urea | 171.4 | 10.2 | Compound Y-2[13] |

| Series D | 2,4-dimorpholino | Phenylacetamide | 31.8 | - | Compound 17p[14] |

This table synthesizes data from related but distinct chemical series to illustrate general SAR principles for the morpholinopyrimidine pharmacophore.

The data suggests that modifications at positions other than the core 2-morpholinopyrimidine can dramatically influence potency and selectivity between PI3K isoforms and mTOR.[15][16] The introduction of the boronic acid at position 5 would be a novel vector for exploration, potentially interacting with unique residues in the active site compared to traditional non-covalent inhibitors.

Experimental Evaluation: A Practical Guide

Evaluating a novel inhibitor scaffold requires a multi-tiered approach, moving from initial biochemical validation to more physiologically relevant cell-based models. Here, we outline trusted, self-validating protocols for assessing inhibitors based on the this compound core.

Workflow for Inhibitor Characterization

Protocol 1: In Vitro Biochemical Kinase Assay (IC₅₀ Determination)

This protocol describes a luminescence-based assay to measure the direct inhibitory effect of a compound on kinase activity by quantifying ATP consumption. The ADP-Glo™ Kinase Assay is a robust, high-throughput compatible method.[2]

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which ATP is converted to ADP. Second, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction. The light output is directly proportional to kinase activity.

Step-by-Step Methodology:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound derivative in 100% DMSO.

-

Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. From this, create intermediate plates by diluting into assay buffer.

-

-

Kinase Reaction Setup (384-well plate):

-

To each well, add 2.5 µL of test compound dilution or DMSO vehicle control.

-

Add 5 µL of a 2X kinase/substrate solution (e.g., recombinant PI3Kα and its lipid substrate PIP2 in appropriate kinase reaction buffer).

-

Initiate the reaction by adding 2.5 µL of a 4X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

-

Incubate for 60 minutes at room temperature.

-

-

ATP Depletion & ADP Conversion:

-

Add 10 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature.

-

-

Signal Generation & Detection:

-

Add 20 µL of Kinase Detection Reagent to each well.

-

Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

-

Read the plate on a standard plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the data using positive (no inhibitor, 0% inhibition) and negative (no kinase, 100% inhibition) controls.

-

Plot the percent inhibition versus the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Cell-Based Target Engagement Assay

While a biochemical assay confirms direct enzyme inhibition, it's crucial to verify that the compound can enter cells and bind to its intended target in a physiological context.[17][18] The NanoBRET™ Target Engagement assay is an ideal technology for this.[19]

Principle: This assay measures compound binding at a specific protein target in living cells. The target kinase is expressed as a fusion to NanoLuc® luciferase, and a fluorescent tracer that binds the kinase is added to the cells. In the absence of an inhibitor, the tracer binds the NanoLuc®-kinase fusion, bringing the fluorophore into close proximity with the luciferase and generating a Bioluminescence Resonance Energy Transfer (BRET) signal. A test compound that binds to the same site will displace the tracer, leading to a loss of BRET.[19]

Step-by-Step Methodology:

-

Cell Preparation:

-

Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., mTOR) fused to NanoLuc® luciferase.

-

Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in Opti-MEM® I Reduced Serum Medium.

-

Add the compound dilutions to the cells.

-

-

Tracer Addition & Signal Measurement:

-

Immediately after adding the compound, add the fluorescent kinase tracer (pre-determined optimal concentration).

-

Add the NanoBRET™ Nano-Glo® Substrate.

-

Incubate for 2 hours at 37°C in a CO₂ incubator.

-

Measure the donor emission (460 nm) and acceptor emission (610 nm) using a BRET-capable plate reader.

-

-

Data Analysis:

-

Calculate the BRET ratio (Acceptor Emission / Donor Emission).

-

Normalize the data and plot the BRET ratio against the log of the inhibitor concentration.

-

Fit the curve to determine the IC₅₀, which in this context represents the concentration required to displace 50% of the tracer.

-

Protocol 3: Downstream Pathway Inhibition (Western Blot)

To confirm that target engagement translates into functional pathway inhibition, a Western blot can be used to measure the phosphorylation status of a key downstream substrate. For PI3K/mTOR, monitoring the phosphorylation of Akt at Serine 473 (a direct mTORC2 substrate) or S6 Ribosomal Protein (a downstream effector of mTORC1) is a standard readout.[20]

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Plate a relevant cancer cell line (e.g., MCF-7, which has a PIK3CA mutation) and allow cells to adhere overnight.

-

Serum-starve the cells for 4-6 hours to reduce basal pathway activity.

-

Pre-treat cells with various concentrations of the test compound for 2 hours.

-

Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-phospho-Akt (S473), anti-total-Akt, and a loading control like anti-GAPDH).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the phospho-protein signal to the total protein signal to assess the specific decrease in phosphorylation.

-

Advantages, Challenges, and Future Perspectives

Advantages:

-

Enhanced Potency: The combination of non-covalent and reversible covalent interactions can lead to significantly higher potency compared to purely non-covalent inhibitors.

-

Prolonged Target Engagement: Increased residence time may translate to more durable pharmacological effects.[12]

-

Improved Selectivity: The requirement for a spatially proximal nucleophile in the active site can impart an additional layer of selectivity, helping to avoid off-targets that lack such a residue.

-

Favorable Safety Profile: Reversibility is expected to reduce the potential for idiosyncratic toxicities associated with permanent protein modification.[9]

Challenges:

-

Synthesis: The synthesis of boronic acids can sometimes be challenging and may require specialized techniques to ensure stability and purity.[21]

-

Off-Target Reactivity: While more selective than irreversible warheads, boronic acids can still react with other biological nucleophiles (e.g., diols, serines on other proteins), which requires careful profiling.

-

Pharmacokinetics: The physicochemical properties of boronic acids can present challenges in achieving optimal ADME (absorption, distribution, metabolism, and excretion) profiles.

Future Perspectives: The this compound scaffold represents a highly promising platform for the rational design of next-generation kinase inhibitors. Future work should focus on expanding the SAR by synthesizing a library of derivatives to optimize potency, selectivity across the kinome, and drug-like properties. Structural biology, particularly co-crystallography, will be essential to definitively confirm the covalent binding mode and guide further design efforts.[22][23] As our understanding of covalent drug design matures, scaffolds like this will be instrumental in targeting challenging kinases and overcoming clinical resistance.

References

- 1. Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 3. researchgate.net [researchgate.net]

- 4. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. CAS 870521-33-8: this compound [cymitquimica.com]

- 7. tandfonline.com [tandfonline.com]

- 8. biorxiv.org [biorxiv.org]

- 9. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Lysine-Targeting Reversible Covalent Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 15. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cell-based Kinase Assays - Profacgen [profacgen.com]

- 18. inits.at [inits.at]

- 19. reactionbiology.com [reactionbiology.com]

- 20. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Page loading... [wap.guidechem.com]

- 22. High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Latest developments in crystallography and structure-based design of protein kinase inhibitors as drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 2-Morpholinopyrimidin-5-ylboronic acid

An In-Depth Technical Guide to the Biological Activity of 2-Morpholinopyrimidin-5-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure uniquely combines two pharmacologically relevant motifs: a morpholinopyrimidine scaffold, known for its role in kinase inhibition, and a boronic acid functional group, which acts as a versatile synthetic handle and a potential pharmacophore capable of forming reversible covalent interactions with biological targets. This guide provides a comprehensive technical overview of the known and potential biological activities of this compound. We will delve into its role as a critical building block for targeted therapies, explore its potential mechanisms of action based on its structural components, and provide detailed experimental protocols for researchers to investigate its efficacy in relevant biological systems.

Introduction: A Molecule of Two Halves

The therapeutic potential of this compound arises from the synergistic combination of its two core components.

-

The Morpholinopyrimidine Core: The pyrimidine ring is a fundamental scaffold in numerous clinically approved drugs, including anticancer agents like 5-fluorouracil.[1] The addition of a morpholine group often enhances aqueous solubility and metabolic stability, and can provide key hydrogen bonding interactions within enzyme active sites.[2] Specifically, the 2-morpholinopyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, targeting critical enzymes in cell signaling pathways.[1][3]

-

The Boronic Acid Functional Group: Boronic acids have emerged from being mere synthetic intermediates to a class of FDA-approved pharmacophores.[4][5] Their unique ability to form reversible covalent bonds with diols, such as those found in the active sites of serine proteases or on cell-surface glycoproteins, underpins their biological activity.[2][5][6] The proteasome inhibitor Bortezomib (Velcade®) is a prime example of a successful boronic acid-based drug.[4][5]

This dual functionality makes this compound a valuable asset for:

-

Synthetic Chemistry: As a building block for creating more complex molecules, primarily through Suzuki-Miyaura cross-coupling reactions.[3]

-

Direct Biological Investigation: As a potential inhibitor of enzymes that are targeted by either the morpholinopyrimidine scaffold or the boronic acid group.

Physicochemical Properties and Synthetic Utility

A foundational understanding of the molecule's properties is crucial for its application in both synthesis and biological assays.

| Property | Value | Source |

| CAS Number | 870521-33-8 | [3][6] |

| Molecular Formula | C₈H₁₂BN₃O₃ | [7][8] |

| Molecular Weight | 209.01 g/mol | [3][7] |

| Appearance | Solid | [9] |

| Storage | Inert atmosphere, 2-8°C | [7] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 6 | [3] |

| Topological Polar Surface Area | 78.7 Ų | [3] |

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound in drug discovery is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern medicinal chemistry for its reliability in forming carbon-carbon bonds.

References

- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 870521-33-8: this compound [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. mdpi.com [mdpi.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 870521-33-8 | Benchchem [benchchem.com]

- 7. 870521-33-8|this compound|BLD Pharm [bldpharm.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound | 870521-33-8 [sigmaaldrich.com]

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of 2-Morpholinopyrimidin-5-ylboronic acid

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 2-Morpholinopyrimidine Scaffold

The 2-morpholinopyrimidine moiety is a privileged scaffold in modern medicinal chemistry, forming the structural core of numerous clinically significant molecules, particularly kinase inhibitors.[1][2] Its unique electronic properties and spatial arrangement allow for critical interactions with biological targets. The development of robust synthetic routes to elaborate this core is therefore of paramount importance. 2-Morpholinopyrimidin-5-ylboronic acid has emerged as a versatile and indispensable building block, enabling the construction of complex biaryl and heteroaryl structures through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][3]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of this compound. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles, offering field-proven insights into optimizing reaction parameters and troubleshooting common challenges. A specific protocol is detailed, grounded in successful applications from medicinal chemistry programs, such as the synthesis of precursors to the PI3K inhibitor, AZD8186.[4][5]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its reliability and functional group tolerance in forming C-C bonds.[6][7] The reaction proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9] Understanding this cycle is critical for rational optimization.

The three fundamental steps are:

-

Oxidative Addition: A low-valent Pd(0) complex reacts with the organohalide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-limiting step.

-

Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species.[6][9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Key Considerations for Coupling with this compound

While powerful, the Suzuki-Miyaura coupling of nitrogen-rich heterocycles requires careful consideration due to potential complicating factors.

-

Catalyst Inhibition: The lone pair electrons on the pyrimidine nitrogens can coordinate to the palladium center. This can lead to catalyst inhibition or deactivation, a phenomenon analogous to the "2-pyridyl problem".[10] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) is crucial to mitigate this effect by promoting the desired catalytic steps over off-cycle coordination.[10]

-

Protodeboronation: Boronic acids can undergo a parasitic side reaction where the C-B bond is cleaved by a proton source (like water in the solvent mixture) under basic conditions, leading to the formation of the parent arene (2-morpholinopyrimidine) and a loss of the key reagent.[11] This is particularly a risk with electron-rich or sterically hindered boronic acids. The choice of base, temperature, and reaction time must be balanced to favor the productive coupling pathway. In some cases, using more stable boronic esters (e.g., pinacol esters) can be a viable strategy.[11]

-

Reactivity of Coupling Partners: The reactivity of the organohalide coupling partner follows the general trend of I > Br > Cl > OTf. While aryl chlorides are often more economical, they typically require more active catalyst systems and harsher conditions to achieve efficient oxidative addition.[12][13]

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials & Reagents:

-

This compound (1.2 equiv)

-

Aryl or Heteroaryl Halide (Ar-X) (1.0 equiv)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

-

Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)

-

Reaction vessel (e.g., microwave vial or round-bottom flask) with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

-

Vessel Preparation: To a dry reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (0.02-0.05 equiv), and base (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

-

Heating & Monitoring: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. For faster reactions, microwave irradiation (100-150 °C for 10-30 minutes) can be highly effective.[12] Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to afford the desired product.

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

Optimization of Key Reaction Parameters

The success of the coupling reaction often hinges on the judicious selection of catalyst, base, and solvent. The following table summarizes common choices and their rationale.[2][14]

| Parameter | Recommended Options | Rationale & Field Insights |

| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a classic, effective catalyst but can be sensitive to air.[15] Pd(dppf)Cl₂ offers a good balance of activity and stability, often effective for heteroaryl couplings.[16][17] Pd₂(dba)₃ is a Pd(0) source that must be paired with an external ligand. |

| Ligand | XPhos, SPhos, RuPhos (Buchwald Ligands) | For challenging substrates like N-heterocycles, bulky, electron-rich monophosphine ligands are superior.[10] They accelerate reductive elimination and prevent catalyst deactivation, often allowing for lower catalyst loadings and milder conditions. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₂CO₃ is a common, cost-effective choice.[14] K₃PO₄ is a stronger base that can be effective for coupling less reactive chlorides or hindered substrates.[18] Cs₂CO₃ is highly effective but more expensive, often used when other bases fail. An aqueous solution of the base is typically required. |

| Solvent | 1,4-Dioxane/H₂O, DME/H₂O, Toluene/H₂O, DMF | Aprotic organic solvents with a small amount of water are standard.[9] Dioxane and DME are common choices. Toluene can be used for higher temperatures. DMF is a polar option but can be harder to remove. All solvents must be rigorously degassed. |

| Temperature | 80 - 120 °C (Conventional) or 100 - 150 °C (Microwave) | Higher temperatures accelerate the reaction but can also increase the rate of side reactions like protodeboronation. Microwave heating significantly reduces reaction times from hours to minutes.[12] |

Case Study: Synthesis of a Key Intermediate for AZD8186

The utility of this methodology is exemplified in the synthesis of advanced pharmaceutical intermediates. AZD8186 is a potent and selective inhibitor of PI3Kβ and PI3Kδ developed by AstraZeneca for the treatment of PTEN-deficient cancers.[4][5][19] A key step in its synthesis involves a Suzuki-Miyaura coupling to install the 2-morpholinopyrimidine headpiece.

While the exact process scale synthesis details may be proprietary, a representative coupling based on the structure would involve reacting this compound with a suitable functionalized chromen-4-one halide (e.g., a bromo-substituted chromenone). Such a transformation is critical for building the final drug substance.[4]

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive catalyst; Insufficiently inert atmosphere; Wrong choice of base/solvent; Low reactivity of halide (e.g., Ar-Cl). | Use a fresh bottle of catalyst or a more active precatalyst (e.g., XPhos Pd G2). Ensure thorough degassing of solvents and purging of the reaction vessel. Screen different bases (K₃PO₄, Cs₂CO₃) and solvents. For aryl chlorides, increase temperature and use a specialized catalyst system. |

| Significant Protodeboronation | Reaction temperature is too high; Reaction time is too long; Base is too strong or concentrated. | Reduce the reaction temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed. Try a milder base (e.g., K₂CO₃). Consider using the corresponding boronic acid pinacol ester, which is more stable.[11] |

| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture; Catalyst system promotes homocoupling. | Ensure rigorous inert conditions throughout the setup and reaction. Sometimes changing the palladium source or ligand can minimize this side reaction. |

References

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 870521-33-8 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of (R)-8-(1-(3,5-difluorophenylamino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide (AZD8186): a potent and selective inhibitor of PI3Kβ and PI3Kδ for the treatment of PTEN-deficient cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. organicreactions.org [organicreactions.org]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. medchemexpress.com [medchemexpress.com]

A Practical Guide to the Synthesis and Application of 2-Morpholinopyrimidin-5-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides a detailed technical overview of 2-Morpholinopyrimidin-5-ylboronic acid, a key building block in modern medicinal chemistry. We delve into its chemical properties, stability, and storage, with a primary focus on its application in Suzuki-Miyaura cross-coupling reactions. This document offers field-proven insights, step-by-step experimental protocols, and troubleshooting advice to enable researchers to effectively utilize this versatile reagent in the synthesis of complex molecules, particularly in the context of kinase inhibitor discovery.

Introduction: The Significance of the Morpholinopyrimidine Scaffold

The morpholinopyrimidine moiety is a privileged scaffold in drug discovery, most notably for its role in the development of potent and selective kinase inhibitors. The morpholine group often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while the pyrimidine core serves as a versatile anchor for engaging with the hinge region of kinase active sites. This compound has emerged as an indispensable reagent, allowing for the direct and efficient installation of this key structural motif onto a wide range of aromatic and heteroaromatic systems through palladium-catalyzed cross-coupling reactions.

Boronic acids are valued in synthesis for their stability, low toxicity, and functional group tolerance.[1] The boronic acid functional group on the pyrimidine ring is a versatile handle for carbon-carbon bond formation, primarily through the Suzuki-Miyaura coupling reaction.[2] This guide will provide a detailed framework for the successful application of this compound in your synthetic endeavors.

Chemical and Physical Properties

A thorough understanding of the properties of this compound is fundamental to its successful application.

| Property | Value | Reference |

| CAS Number | 870521-33-8 | [2] |

| Molecular Formula | C₈H₁₂BN₃O₃ | [3] |

| Molecular Weight | 209.01 g/mol | [3] |

| Appearance | Solid | [3] |

| Topological Polar Surface Area | 78.71 Ų | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 6 | [2] |

| Rotatable Bonds | 2 | [2] |

Stability and Storage

Proper handling and storage are critical to maintain the integrity and reactivity of boronic acids.

Storage:

-

Short-term: Store at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4]

-

Long-term: For extended storage, maintaining the compound at -20°C is recommended to minimize degradation.

Stability Considerations: Boronic acids are susceptible to several degradation pathways:

-

Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This side reaction can be promoted by moisture, high temperatures, and certain basic or acidic conditions. For pyrimidine boronic acids, the electron-deficient nature of the ring can make them more prone to this decomposition pathway.

-

Oxidation: The boronic acid functional group can be oxidized, leading to the formation of various byproducts. It is crucial to handle the reagent under an inert atmosphere to minimize contact with oxygen.

-

Trimerization (Boroxine Formation): Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This is often a reversible process, and the presence of water in the reaction mixture can hydrolyze the boroxine back to the active boronic acid.

Handling:

-

Always handle this compound in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust. The compound is classified as an acute oral toxicant (Category 4) and may cause skin, eye, and respiratory irritation.[3][5][6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for this compound, enabling the formation of a C-C bond between the pyrimidine core and an aryl or heteroaryl halide.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R-X).

-

Transmetalation: The organic group from the boronic acid (Ar-B(OH)₂) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled and eliminated as the final product (R-Ar), regenerating the active Pd(0) catalyst.

Key Considerations for Pyrimidine Boronic Acids

The presence of nitrogen atoms in the pyrimidine ring can influence the outcome of the Suzuki-Miyaura coupling:

-

Catalyst Inhibition: The lone pairs on the pyrimidine nitrogens can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition.[7] The use of bulky, electron-rich phosphine ligands can mitigate this issue by sterically shielding the palladium center and promoting the desired catalytic cycle.

-

Reactivity: 5-Pyrimidinylboronic acids generally exhibit good reactivity in Suzuki-Miyaura couplings. The electronic environment at the 5-position is favorable for the crucial transmetalation step.[3]

Exemplary Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is adapted from established procedures for similar heterocyclic boronic acids and serves as a robust starting point.[6][8][9] Optimization may be required for specific substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl or heteroaryl bromide (1.0 equivalent)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (5 mol%)

-

K₃PO₄ (Potassium phosphate) (2.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling protocol.

-

Reaction Setup: To a dry reaction vial or flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), Pd₂(dba)₃ (0.025 eq), SPhos (0.05 eq), and K₃PO₄ (2.0 eq).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is generally in the range of 0.1-0.2 M with respect to the limiting reagent.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The optimal temperature and reaction time will depend on the reactivity of the aryl halide.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Rationale for Reagent Choices:

-

Catalyst System (Pd₂(dba)₃ / SPhos): This combination is a highly active and versatile catalyst system for Suzuki-Miyaura couplings, particularly for challenging substrates like heteroaryl halides and boronic acids. The bulky, electron-rich SPhos ligand facilitates the oxidative addition and reductive elimination steps and helps prevent catalyst inhibition by the nitrogen heterocycle.

-

Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing significant decomposition of sensitive functional groups.

-

Solvent (Dioxane/Water): This solvent system is widely used for Suzuki-Miyaura reactions. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Poor quality boronic acid- Catalyst inhibition | - Use fresh catalyst and ligands.- Ensure thorough degassing of all solvents.- Use fresh, high-purity boronic acid.- Increase catalyst loading or try a different ligand (e.g., XPhos, RuPhos). |

| Protodeboronation of the Boronic Acid | - Presence of excess water or protic sources- High reaction temperature- Prolonged reaction time | - Use anhydrous solvents and dry reagents.- Lower the reaction temperature and monitor the reaction closely.- Stop the reaction as soon as the starting material is consumed. |

| Homocoupling of the Boronic Acid | - Inefficient oxidative addition of the aryl halide | - Ensure the aryl halide is of high purity.- Consider a more active catalyst system. |

Application in Kinase Inhibitor Synthesis

The products derived from the Suzuki-Miyaura coupling of this compound are valuable intermediates in the synthesis of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway.[10][11][12][13][14]

Figure 3: General synthetic strategy for kinase inhibitors.

The morpholinopyrimidine core can be coupled with various functionalized aryl or heteroaryl halides to generate a library of compounds for structure-activity relationship (SAR) studies. These intermediates can then be further modified to optimize their potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex, biologically active molecules. A thorough understanding of its properties, coupled with the application of robust and optimized Suzuki-Miyaura coupling protocols, will enable researchers to efficiently incorporate the valuable morpholinopyrimidine scaffold into their drug discovery programs. The detailed protocols and troubleshooting guidance provided in this document serve as a practical resource for scientists working at the forefront of medicinal chemistry.

References

- 1. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 13. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

The Lynchpin of Modern Kinase Inhibition: Application Notes for 2-Morpholinopyrimidin-5-ylboronic Acid in Drug Discovery

Foreword: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, particularly within oncology and immunology, the relentless pursuit of selective and potent kinase inhibitors remains a paramount objective. Among the vast arsenal of chemical building blocks available to medicinal chemists, 2-Morpholinopyrimidin-5-ylboronic acid has emerged as a cornerstone reagent. Its intrinsic chemical functionalities and the structural motifs it enables have positioned it as a critical component in the synthesis of numerous clinical candidates targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[1] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific rationale for its application, ensuring both technical success and a deeper understanding of its strategic importance.

Strategic Value in Kinase Inhibitor Design

The utility of this compound stems from the convergence of two key structural features: the versatile boronic acid moiety and the "privileged" morpholinopyrimidine scaffold.

The Suzuki-Miyaura Coupling: A Gateway to Complexity

The boronic acid group is a highly valued functional group in medicinal chemistry due to its ability to participate in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction allows for the efficient formation of a carbon-carbon bond between the pyrimidine ring and a wide array of aryl or heteroaryl halides. This versatility is crucial for rapidly generating libraries of diverse compounds for structure-activity relationship (SAR) studies. The 5-position of the pyrimidine ring is electronically favorable for the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, generally leading to good reactivity and high yields.[3]

Logical Workflow: From Building Block to Kinase Inhibitor

References

Application Notes & Protocols: Strategic Selection of Palladium Catalysts for Cross-Coupling Reactions of 2-Morpholinopyrimidin-5-ylboronic Acid

Introduction: The Strategic Importance of the 2-Morpholinopyrimidine Scaffold